2-(3-Methylphenoxy)pyridine
Description
2-(3-Methylphenoxy)pyridine is a pyridine derivative characterized by a phenoxy group substituted with a methyl group at the meta position. Its molecular structure combines the aromatic pyridine ring with a substituted phenoxy moiety, making it a versatile intermediate in organic synthesis and catalysis. This compound has been prominently utilized in ruthenium-catalyzed C–H bond functionalization reactions to synthesize biaryl compounds, as demonstrated in recent studies .
In catalytic applications, this compound serves as a directing group, enabling regioselective coupling reactions. For instance, it participates in reactions with 4-bromoanisole under ruthenium catalysis to yield biaryl products. The methyl substituent on the phenoxy group influences electronic and steric properties, which can modulate reaction efficiency and selectivity .
Properties
CAS No. |
4783-77-1 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(3-methylphenoxy)pyridine |
InChI |
InChI=1S/C12H11NO/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13-12/h2-9H,1H3 |
InChI Key |
OAWUVCPIXULPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 2-(3-methylphenoxy)pyridine can be contextualized by comparing it with structurally related pyridine derivatives. Key comparisons are outlined below:
2-(3-Fluorophenoxy)pyridine
- Structural Difference: The methyl group in this compound is replaced by a fluorine atom.
- Electronic Effects : Fluorine is electron-withdrawing, while methyl is electron-donating. This contrast significantly impacts catalytic activity.
- Reactivity in Ruthenium-Catalyzed Reactions: In reactions with 4-bromoanisole, 2-(3-fluorophenoxy)pyridine (73n) and this compound (73l) were used as competing substrates. When both compounds were present in equimolar amounts (1.50 mmol each), the product ratio (75lb:75nb) was 1:2.5, favoring the fluorinated derivative due to fluorine’s stronger directing ability . Conversion Rate: Full conversion of 4-bromoanisole was achieved under these conditions .
2-Phenoxypyridine
- Structural Difference: Lacks substituents on the phenoxy ring.
- Electronic Effects: The unsubstituted phenoxy group offers intermediate electronic properties compared to methyl- or fluorine-substituted analogs.
- Reactivity in Catalysis: In a reaction with 2-(3-fluorophenoxy)pyridine (73n) and 2-phenoxypyridine (73a), the product ratio (75lb:75nb) shifted to 1:1.1, indicating reduced selectivity compared to the methyl/fluoro pair . Implication: The absence of substituents diminishes steric and electronic differentiation, leading to less controlled product distributions .
4-(2-Methoxyphenyl)-2-phenylpyridine
- Structural Difference: Features a methoxy group on the phenyl ring and lacks the phenoxy linkage.
- Applications : Primarily studied for safety profiles (e.g., skin/eye irritation protocols) rather than catalytic utility .
Data Table: Comparative Analysis of Pyridine Derivatives
Key Research Findings
Substituent Effects on Catalytic Selectivity: Electron-withdrawing groups (e.g., -F) enhance directing group efficacy in ruthenium-catalyzed reactions, whereas electron-donating groups (e.g., -CH₃) offer moderate selectivity .
Synthetic Utility: this compound’s stability under high-temperature (120°C) and prolonged (20-hour) reaction conditions makes it suitable for industrial-scale synthesis .
Comparative Limitations: Unsubstituted phenoxy derivatives (e.g., 2-phenoxypyridine) exhibit lower selectivity, underscoring the importance of substituents in tuning reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
